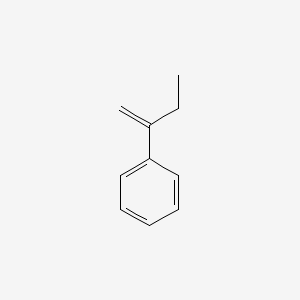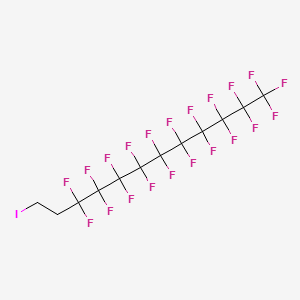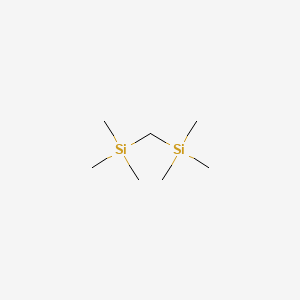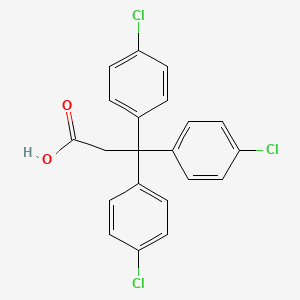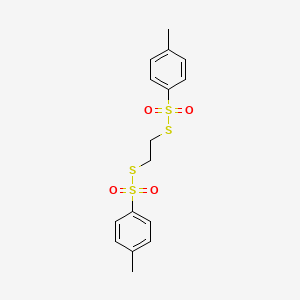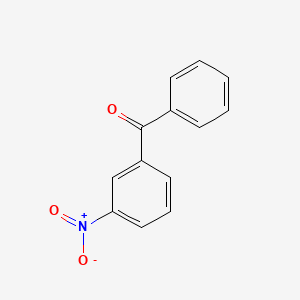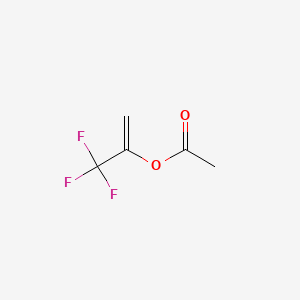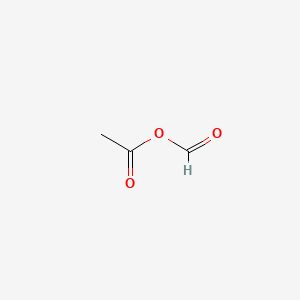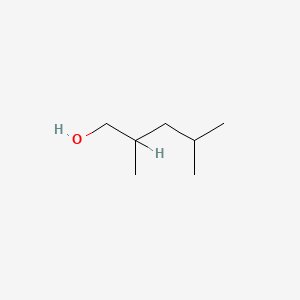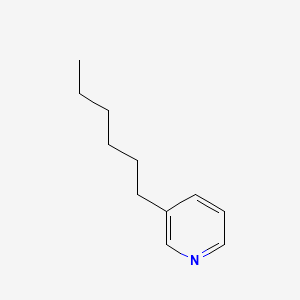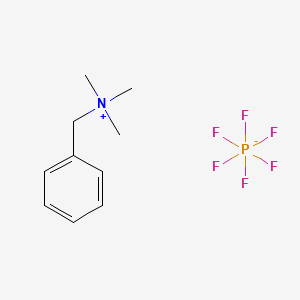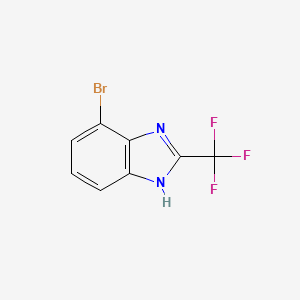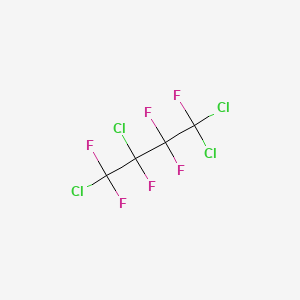
Hexafluoro-1,1,3,4-tetrachlorobutane
描述
Hexafluoro-1,1,3,4-tetrachlorobutane is a chemical compound with the molecular formula C4Cl4F6. It is known for its unique combination of chlorine and fluorine atoms, which contribute to its distinct chemical properties. This compound is used in various industrial and research applications due to its stability and reactivity under specific conditions.
准备方法
Synthetic Routes and Reaction Conditions: Hexafluoro-1,1,3,4-tetrachlorobutane can be synthesized through the halogenation of butane derivatives. The process typically involves the introduction of chlorine and fluorine atoms to the butane backbone under controlled conditions. One common method includes the use of halogenating agents such as chlorine gas and fluorine gas in the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation reactors. These reactors are designed to handle the exothermic nature of the halogenation process and ensure the efficient conversion of starting materials to the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
化学反应分析
Types of Reactions: Hexafluoro-1,1,3,4-tetrachlorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of more highly oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used to replace chlorine or fluorine atoms.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield compounds with different halogen atoms, while reduction reactions can produce partially halogenated butanes.
科学研究应用
Hexafluoro-1,1,3,4-tetrachlorobutane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of halogenated organic compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of hexafluoro-1,1,3,4-tetrachlorobutane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and stability of the compound in various chemical environments. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological studies.
相似化合物的比较
Hexafluoro-1,1,3,4-tetrachlorobutane can be compared with other halogenated butanes, such as:
Hexafluoro-1,2,3,4-tetrachlorobutane: This compound has a similar structure but differs in the position of the halogen atoms.
Tetrachlorohexafluorobutane: Another closely related compound with a different arrangement of chlorine and fluorine atoms.
Uniqueness: this compound is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. Its combination of chlorine and fluorine atoms makes it particularly useful in applications requiring high stability and specific reactivity profiles.
属性
IUPAC Name |
1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl4F6/c5-1(9,4(8,13)14)2(10,11)3(6,7)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVFABYKWZDQMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Cl)(F)Cl)(C(F)(Cl)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80962415 | |
| Record name | 1,1,3,4-Tetrachloro-1,2,2,3,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423-38-1 | |
| Record name | Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,3,4-Tetrachloro-1,2,2,3,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions Hexafluoro-1,1,3,4-tetrachlorobutane as a potential contributor to undesirable odors in cupcakes supplemented with raw dehydrated potato flour. What are the potential sources of this compound in food processing?
A1: While the research article [] itself doesn't delve into the specific sources of this compound, its presence in food processing could be attributed to several factors:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


